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CAS No.: 1610537-15-9

Cat. No.: S548885

Mechanism of Action and Cortisol Sparing

Seviteronel is an oral, investigational drug that acts as a selective inhibitor of CYP17A1 17,20-lyase and a

direct androgen receptor (AR) antagonist [1] [2] [3]. Its key differentiator lies in its selectivity.

The enzyme CYP17A1 has two activities: 17a-hydroxylase and 17,20-lyase. Abiraterone acetate potently
inhibits both, disrupting cortisol synthesis and requiring co-administration of prednisone to prevent adrenal
insufficiency and mineralocorticoid excess [1] [4] [5]. Seviteronel, however, shows approximately 10-fold
selectivity for inhibiting 17,20-lyase over 17a-hydroxylase [1]. This means it effectively blocks the
production of androgens (and subsequently, estrogens) with significantly less impact on the cortisol synthesis

pathway, potentially allowing for administration without routine corticosteroid replacement [1] [2].

The table below summarizes the core quantitative data on its selectivity and effects.

Parameter Description Significance

CYP17 Lyase Inhibition 69 nM (human) [6] Primary target for suppressing androgen
(ICs0) production.

CYP17 Hydroxylase 670 nM (human) [1] ~10-fold lower selectivity; less disruption of
Inhibition (ICso) cortisol/corticosterone synthesis [1].

© 2026 Smolecule. All rights reserved. 1/7 Tech Support


https://www.smolecule.com/products/s548885?utm_src=pdf-body
https://www.smolecule.com/products/s548885?utm_src=pdf-interest
https://www.smolecule.com/products/s548885?utm_src=pdf-body
https://en.wikipedia.org/wiki/Seviteronel
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027396/
https://en.wikipedia.org/wiki/Seviteronel
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415516/
https://www.sciencedirect.com/science/article/abs/pii/S1558767319303532
https://www.smolecule.com/products/s548885?utm_src=pdf-body
https://en.wikipedia.org/wiki/Seviteronel
https://en.wikipedia.org/wiki/Seviteronel
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://www.targetmol.com/compound/seviteronel
https://en.wikipedia.org/wiki/Seviteronel
https://en.wikipedia.org/wiki/Seviteronel
https://www.smolecule.com/products/s548885?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Parameter Description Significance
Clinical Cortisol Impact Maintained at ~82% of Prevents profound cortisol suppression, a
control in non-human key differentiator from abiraterone.

primate studies [1].

Recommended Phase 2 450 mg once daily [2]. Established as the maximum tolerated dose
Dose (Breast Cancer) in women; lower doses may mitigate CNS
toxicity.

Clinical Tolerability and Toxicity Insights

Clinical trials indicate that while seviteronel spares cortisol, it has a distinct toxicity profile. The most

common adverse events (AEs) were Grade 1 or 2, including tremor, nausea, vomiting, and fatigue [2] [4].

Notably, dose-limiting toxicities (DLTs) involving central nervous system (CNS) effects were observed. In
studies, these included Grade 3 confusional state, delirium, and mental status changes, leading to the
determination that 450 mg once daily was the maximum tolerated dose for women with breast cancer [2]. A
phase 2 study in men with prostate cancer previously treated with enzalutamide also reported significant
toxicity, including concentration impairment, leading to premature study closure [4] [5]. These CNS

toxicities occurred in the absence of routine steroids.

Experimental Protocols and Management Strategies

Here are key methodological considerations and troubleshooting guides based on published pre-clinical and

clinical work.

In Vitro Cell Viability and Clonogenic Survival Assay

This protocol is used to assess seviteronel's efficacy as a single agent and as a radiosensitizer [3].

e Cell Culture: Culture AR-positive (AR+) TNBC cell lines (e.g., MDA-MB-453) in appropriate media
supplemented with fetal bovine serum (FBS).
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e Charcoal-Stripped Serum: 24 hours before treatment, replace media with one containing charcoal-
stripped serum to reduce interference from exogenous steroids.
e Drug Treatment: Treat cells with seviteronel across a concentration range (e.g., 0.1 to 10 yM).
Include a control (vehicle only) and a comparator (e.g., 5 yM enzalutamide).
¢ Stimulation (Optional): To study AR antagonism, stimulate parallel samples with 10 nM
dihydrotestosterone (DHT).
e Viability Assay: After 72 hours, measure cell viability using an assay like MTT or CellTiter-Glo. Note
that seviteronel may show limited effect as a single agent (ICso >10 uM) [3].
¢ Clonogenic Survival (for Radiosensitization):
o Plate cells at low density and treat with a non-cytotoxic concentration of seviteronel (e.g., 1-5
MM).
o Irradiate plates at various doses (e.g., 0, 2, 4, 6 Gy).
o Allow colonies to form for 1-2 weeks, then fix, stain, and count.
o Expected Outcome: AR+ models will show significant radiosensitization (increased radiation-
induced cell death), while AR- models will not [3].

In Vivo Xenograft Model for Radiosensitization

This tests seviteronel's efficacy and tolerability in a live animal model [3].

e Animal Model: Use immunocompromised mice (e.g., NSG) implanted with AR+ TNBC xenografts.

e Dosing: Administer seviteronel via oral gavage. A previously effective dose is 100 mg/kg, twice daily
[6].

e Radiation: Deliver focal radiation to the tumor (e.g., 2-6 Gy) during the treatment schedule.

¢ Study Arms: Include four groups: Vehicle control, Seviteronel alone, Radiation alone, and
Seviteronel + Radiation.

e Endpoint Monitoring: Measure tumor volume regularly. A significant reduction in volume and a delay
in tumor doubling/tripling time in the combination group indicates successful radiosensitization [3].

FAQ: Cortisol Suppression and Toxidity Management

Q: Does seviteronel require co-administration of corticosteroids like prednisone? A: Based on its
selective mechanism and clinical data, seviteronel has been administered without routine oral steroid
replacement in multiple phase 1 and 2 trials [2] [4]. This is a major operational advantage over abiraterone

acetate. However, clinicians should monitor for signs of adrenal insufficiency.
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Q: What are the most common adverse events, and how can they be managed? A: The most frequent

AEs are tremor, nausea, vomiting, and fatigue [2] [4]. Management strategies include:

e Dose Reduction: For persistent low-grade AEs, consider a dose reduction. The recommended
phase 2 dose is 450 mg once daily, down from 750 mg, primarily to improve tolerability [2].

e Supportive Care: Use standard antiemetics for nausea and vomiting.

¢ Monitoring CNS Effects: Be vigilant for signs of confusion or cognitive impairment. These may be
dose-limiting and require intervention [4].

Q: The drug shows limited single-agent cytotoxicity in vitro. Does this mean it is ineffective? A: Not
necessarily. A key finding is that seviteronel acts as a potent radiosensitizer in AR+ TNBC models. Its
efficacy is more pronounced in combination with radiation therapy, where it impairs DNA damage repair

rather than directly causing cell death on its own [3].

Visualizing the Mechanism of Action

The following diagram illustrates the key molecular pathways targeted by seviteronel and how its selectivity

spares cortisol synthesis.
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(Caption: Mechanism of seviteronel's selective CYP17A1 lyase inhibition and AR antagonism. The diagram
highlights the preferential blockade of the androgen-synthesis pathway (red) while the cortisol synthesis
pathway remains largely intact (green). The direct antagonism of the AR and its downstream effects on DNA

repair and tumor growth are also shown.)

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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